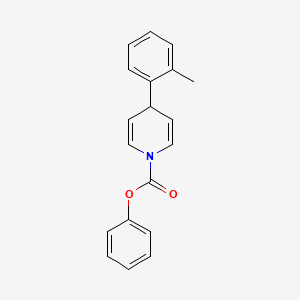
1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester is a complex organic compound with a unique structure that combines a pyridine ring with a carboxylic acid ester
Vorbereitungsmethoden
The synthesis of 1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester typically involves several steps. One common method is the esterification of 1(4H)-Pyridinecarboxylic acid with 4-(2-methylphenyl)phenol. This reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Analyse Chemischer Reaktionen
1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester group into an alcohol. Lithium aluminum hydride is a typical reducing agent used for this purpose.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. These reactions often require specific catalysts and conditions, such as concentrated sulfuric acid for nitration or iron(III) chloride for halogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in oxidative stress and inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester can be compared with other similar compounds, such as:
Benzoic acid, 4-methylphenyl ester: This compound has a similar ester functional group but lacks the pyridine ring, making it less versatile in certain applications.
Phosphoric acid, (1-methylethyl)phenyl diphenyl ester: This compound contains a phosphoric acid ester instead of a carboxylic acid ester, leading to different chemical properties and applications.
4-Hydroxy-2-quinolones: These compounds share some structural similarities but have different functional groups and biological activities.
The uniqueness of this compound lies in its combination of a pyridine ring with a carboxylic acid ester, providing a versatile scaffold for various chemical and biological applications.
Eigenschaften
CAS-Nummer |
651053-67-7 |
|---|---|
Molekularformel |
C19H17NO2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
phenyl 4-(2-methylphenyl)-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-15-7-5-6-10-18(15)16-11-13-20(14-12-16)19(21)22-17-8-3-2-4-9-17/h2-14,16H,1H3 |
InChI-Schlüssel |
SMZCDYSNYDWUQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2C=CN(C=C2)C(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12606405.png)
![3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12606409.png)
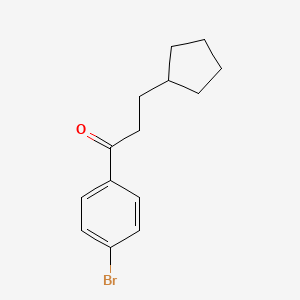
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine](/img/structure/B12606418.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)-](/img/structure/B12606419.png)
![4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12606422.png)
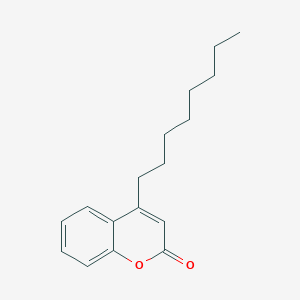
![3-[2-(4-Iodophenoxy)acetamido]benzoic acid](/img/structure/B12606443.png)
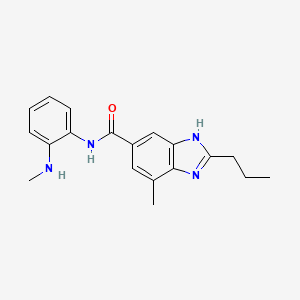
![6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole](/img/structure/B12606456.png)

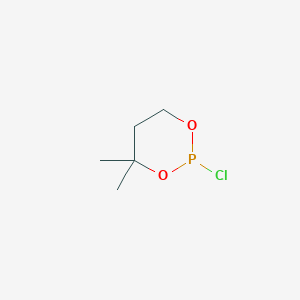

![5-Iodo-3-[4-(5-iodo-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene](/img/structure/B12606473.png)
